molecular formula C9H8Br2N2O B7646571 4-(3,5-Dibromo-2-oxopyridin-1-yl)butanenitrile

4-(3,5-Dibromo-2-oxopyridin-1-yl)butanenitrile

Cat. No. B7646571
M. Wt: 319.98 g/mol
InChI Key: IZHAWRIZAKRYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,5-Dibromo-2-oxopyridin-1-yl)butanenitrile, also known as Dibromo-BAPN, is a chemical compound that has been extensively studied for its biological and physiological effects. It is a potent inhibitor of lysyl oxidase (LOX), an enzyme that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix.

Mechanism of Action

4-(3,5-Dibromo-2-oxopyridin-1-yl)butanenitrile acts as a suicide inhibitor of LOX by irreversibly binding to the enzyme's active site and preventing it from catalyzing the cross-linking reaction. The inhibitor is structurally similar to the natural substrate of LOX, lysine, and can form a covalent bond with the enzyme's lysine residue. Once bound, this compound undergoes an intramolecular cyclization reaction that results in the formation of a stable adduct and the inactivation of LOX.
Biochemical and physiological effects:
The inhibition of LOX by this compound has been shown to have various biochemical and physiological effects on different tissues and organs. In the skin, it leads to a decrease in collagen cross-linking and an increase in skin elasticity and pliability. In the lungs, it reduces the stiffness of pulmonary tissue and improves lung compliance. In the heart, it decreases the stiffness of the extracellular matrix and improves cardiac function. In cancer cells, it inhibits the formation of metastases by reducing the cross-linking of collagen and elastin in the tumor microenvironment.

Advantages and Limitations for Lab Experiments

4-(3,5-Dibromo-2-oxopyridin-1-yl)butanenitrile is a potent and specific inhibitor of LOX, making it a valuable tool for studying the role of this enzyme in various biological processes. Its irreversible binding to the enzyme's active site allows for long-lasting inhibition and sustained effects. However, its high potency and irreversible mechanism of action can also lead to off-target effects and non-specific toxicity, making it important to use appropriate controls and dosages in lab experiments.

Future Directions

There are several future directions for research on 4-(3,5-Dibromo-2-oxopyridin-1-yl)butanenitrile and its effects on LOX and tissue mechanics. One area of interest is the development of more specific and selective LOX inhibitors that can target different isoforms of the enzyme and avoid off-target effects. Another area is the study of the role of LOX in tissue repair and regeneration, and the potential use of LOX inhibitors in tissue engineering and regenerative medicine. Finally, the use of this compound in combination with other drugs and therapies for the treatment of cancer and other diseases is also an area of active research.

Synthesis Methods

4-(3,5-Dibromo-2-oxopyridin-1-yl)butanenitrile can be synthesized by reacting 3,5-dibromo-2-pyridinecarboxylic acid with 4-aminobutanenitrile in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields this compound as a white solid with a purity of over 99%.

Scientific Research Applications

4-(3,5-Dibromo-2-oxopyridin-1-yl)butanenitrile has been widely used in scientific research to study the role of lysyl oxidase in various biological processes such as tissue development, wound healing, and cancer progression. It has been shown to inhibit the activity of LOX in vitro and in vivo, leading to a decrease in collagen and elastin cross-linking and subsequent changes in tissue stiffness and mechanical properties.

properties

IUPAC Name

4-(3,5-dibromo-2-oxopyridin-1-yl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2N2O/c10-7-5-8(11)9(14)13(6-7)4-2-1-3-12/h5-6H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHAWRIZAKRYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N(C=C1Br)CCCC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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